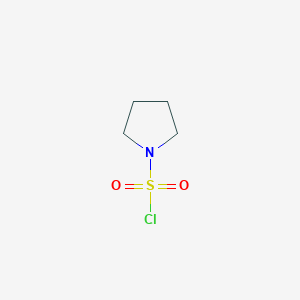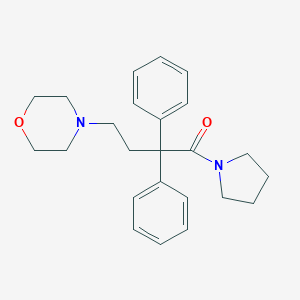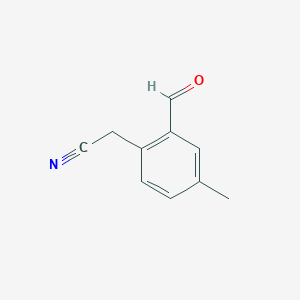
(2-Formyl-4-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Formyl-4-methylphenyl)acetonitrile, also known as FMN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylacetonitrile and has a unique structure that makes it useful for a variety of purposes. In
Aplicaciones Científicas De Investigación
(2-Formyl-4-methylphenyl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. (2-Formyl-4-methylphenyl)acetonitrile has also been studied for its potential use as a fluorescent probe in biological imaging studies.
Mecanismo De Acción
The mechanism of action of (2-Formyl-4-methylphenyl)acetonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. (2-Formyl-4-methylphenyl)acetonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (2-Formyl-4-methylphenyl)acetonitrile has also been shown to modulate the activity of the nuclear factor-kappaB (NF-kappaB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
(2-Formyl-4-methylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. (2-Formyl-4-methylphenyl)acetonitrile has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, (2-Formyl-4-methylphenyl)acetonitrile has been shown to have antimicrobial properties, which may make it useful for the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Formyl-4-methylphenyl)acetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. (2-Formyl-4-methylphenyl)acetonitrile is also stable under a variety of conditions and can be stored for long periods of time without degradation. However, (2-Formyl-4-methylphenyl)acetonitrile also has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, (2-Formyl-4-methylphenyl)acetonitrile has a relatively low fluorescence quantum yield, which may limit its use as a fluorescent probe in biological imaging studies.
Direcciones Futuras
There are several future directions for further research on (2-Formyl-4-methylphenyl)acetonitrile. One area of interest is the development of more efficient synthesis methods for (2-Formyl-4-methylphenyl)acetonitrile. Another area of interest is the exploration of (2-Formyl-4-methylphenyl)acetonitrile's potential as a therapeutic agent for the treatment of inflammatory and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Formyl-4-methylphenyl)acetonitrile and to explore its potential as a fluorescent probe in biological imaging studies.
Métodos De Síntesis
(2-Formyl-4-methylphenyl)acetonitrile can be synthesized through a multi-step process that involves the reaction of 2-formyl-4-methylphenol with acetonitrile. The first step involves the reaction of 2-formyl-4-methylphenol with thionyl chloride to form the corresponding chloride derivative. This derivative is then reacted with sodium cyanide to form the nitrile derivative, which is then hydrolyzed to form (2-Formyl-4-methylphenyl)acetonitrile.
Propiedades
Número CAS |
136263-00-8 |
|---|---|
Nombre del producto |
(2-Formyl-4-methylphenyl)acetonitrile |
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-(2-formyl-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-2-3-9(4-5-11)10(6-8)7-12/h2-3,6-7H,4H2,1H3 |
Clave InChI |
IWPPJZFOQARCDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CC#N)C=O |
SMILES canónico |
CC1=CC(=C(C=C1)CC#N)C=O |
Sinónimos |
Benzeneacetonitrile, 2-formyl-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



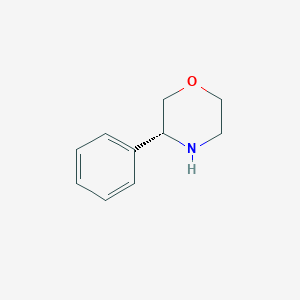
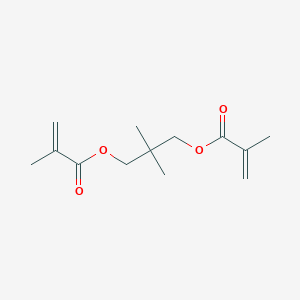
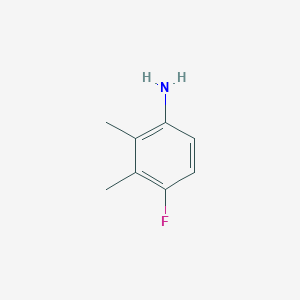
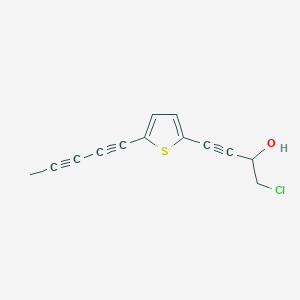
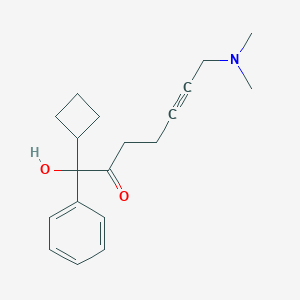
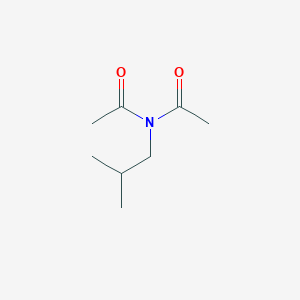
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
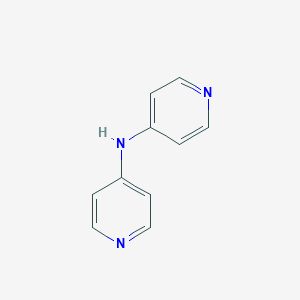
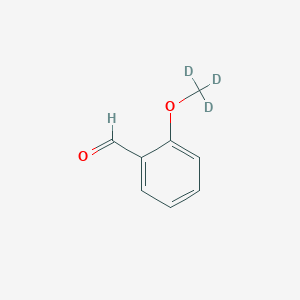
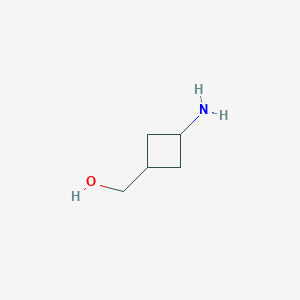
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
